4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Catalog No.
S1736933
CAS No.
438531-00-1
M.F
C19H16O3
M. Wt
292.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

CAS Number

438531-00-1

Product Name

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

IUPAC Name

4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde

Molecular Formula

C19H16O3

Molecular Weight

292.3g/mol

InChI

InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3

InChI Key

QDIZDXPFRYFCMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2

Vibrational Dynamics

Summary of the Application: This compound has been used in the study of vibrational dynamics in the solid state. This involves assessing the structure and dynamics of molecular crystals.

Methods of Application: The study involved the use of inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations .

Results or Outcomes: The study provided new insights into the vibrational dynamics of the compound. The excellent agreement between calculated and experimental spectra allowed a confident assignment of the vibrational modes .

Preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene

Summary of the Application: This compound has been used in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene .

Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study. Typically, this compound could be used in organic synthesis procedures.

Results or Outcomes: The outcomes of using this compound in organic synthesis can also vary greatly. It could potentially aid in the synthesis of new organic compounds.

Nonlinear Optics

Summary of the Application: 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal, which is similar to the compound you asked about, was grown by slow evaporation technique for third harmonic nonlinear optical applications .

Methods of Application: The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .

Results or Outcomes: The study provided new insights into the nonlinear optical properties of the co-crystal .

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C19_{19}H16_{16}O3_3 and a molecular weight of approximately 292.33 g/mol. It features a methoxy group and a naphthyloxy methyl substituent on a benzaldehyde core, contributing to its unique structural characteristics. The compound is typically a pale yellow to light brown liquid or solid, depending on its purity and form. Its density is reported to be around 1.2 g/cm³, and it has a boiling point that varies based on purity and atmospheric conditions .

As with any unknown compound, it is advisable to handle 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde with appropriate laboratory safety precautions. Specific safety information on this compound is not publicly available [].

Typical of aldehydes and aromatic compounds. Some notable reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, such as Grignard reagents, leading to the formation of alcohols.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the reaction with amines or other nucleophiles.

These reactions are facilitated by the presence of functional groups in the compound, making it versatile for synthetic applications .

Studies on 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde indicate potential biological activities, particularly in pharmacology. Compounds with similar structures have shown:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Antioxidant Activity: The presence of methoxy and naphthyloxy groups may enhance antioxidant properties, helping to neutralize free radicals.
  • Cytotoxic Effects: Initial studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, although further research is needed to establish efficacy and mechanism .

The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde typically involves multi-step organic reactions:

  • Formation of Naphthyloxy Methyl Group: This can be achieved through alkylation reactions involving naphthol derivatives.
  • Introduction of Methoxy Group: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Aldehyde Formation: The final step often involves formylation techniques, such as using formic acid or other formylating agents.

Each step requires careful control of reaction conditions to ensure high yields and purity .

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in polymers or coatings where specific chemical interactions are desired .

: Understanding how this compound interacts with cellular targets can provide insights into its therapeutic potential.
  • Mechanistic Studies: Investigating the pathways through which it exerts biological effects helps elucidate its mechanism of action.
  • These studies are crucial for assessing safety profiles and efficacy in potential therapeutic applications .

    Several compounds share structural similarities with 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, each exhibiting unique properties:

    Compound NameStructureKey Properties
    4-MethoxybenzaldehydeC9_{9}H10_{10}OSimple aromatic aldehyde; used in fragrance synthesis.
    2-NaphthaldehydeC10_{10}H8_{8}OExhibits strong fluorescence; used in organic synthesis.
    3-NitrobenzaldehydeC7_{7}H5_{5}N1_{1}O3_{3}Nitro-substituted aromatic aldehyde; used in dye manufacturing.

    The uniqueness of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde lies in its complex structure combining both methoxy and naphthyloxy functionalities, which may enhance its biological activity compared to simpler analogs .

    XLogP3

    4.1

    Dates

    Modify: 2023-08-15

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